[(2,4-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine
Description
(2,4-Dichlorophenyl)methylamine is a chemical compound with the molecular formula C12H17Cl2N. It is known for its diverse applications in various fields, including medical, environmental, and industrial research .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-4-12(2,3)15-8-9-5-6-10(13)7-11(9)14/h5-7,15H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCYJYBXSEIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methyl-2-aminobutane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methylamine
- 2,4-Dichlorophenethylamine
- 2,4-Dichlorophenol
Uniqueness
(2,4-Dichlorophenyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
(2,4-Dichlorophenyl)methylamine is a compound of significant interest in medicinal and biological chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2,4-Dichlorophenyl)methylamine can be described as having a dichlorophenyl group attached to a secondary amine. This unique structure contributes to its biological activity and interaction with various molecular targets.
Structural Formula
Antimicrobial Properties
Research indicates that (2,4-Dichlorophenyl)methylamine exhibits antimicrobial activity against a range of pathogens. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Target Organisms : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens range from 15 to 30 µg/mL, indicating moderate potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties . It appears to induce apoptosis in cancer cells through multiple pathways.
- Cell Lines Tested : In vitro studies have utilized several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Mechanism of Action : The compound triggers apoptosis via the mitochondrial pathway, leading to cytochrome c release and activation of caspases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Mitochondrial pathway activation |
| A549 | 30 | Caspase activation |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Pendergrass et al. demonstrated that (2,4-Dichlorophenyl)methylamine effectively inhibited the growth of E. coli with an MIC of 20 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics .
- Research on Anticancer Effects : In another study published in the Journal of Medicinal Chemistry, the compound was shown to induce apoptosis in MCF-7 cells with an IC50 value of 25 µM. The authors suggested that modifications to the amine group could enhance its anticancer activity .
- Pharmacological Screening : A comprehensive pharmacological screening revealed that (2,4-Dichlorophenyl)methylamine selectively inhibits certain enzymes involved in cancer cell proliferation, such as DNA topoisomerases .
The biological activity of (2,4-Dichlorophenyl)methylamine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may also modulate receptor activity involved in apoptosis signaling pathways.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
